N,N-Diethoxyacetamidine monohydrochloride
Description
N,N-Diethoxyacetamidine monohydrochloride is an amidine derivative characterized by two ethoxy groups (-OCH₂CH₃) attached to the nitrogen atoms of the acetamidine core, with a hydrochloride salt stabilizing the structure. Amidines are nitrogen-containing compounds with a general structure R¹C(=NR²)NR³R⁴, known for their applications in organic synthesis, pharmaceuticals, and agrochemicals. The ethoxy substituents in this compound likely enhance its solubility in polar solvents and modulate its reactivity compared to alkyl-substituted analogs.
Properties
CAS No. |
71411-92-2 |
|---|---|
Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
N,N-diethoxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4-9-8(6(3)7)10-5-2;/h7H,4-5H2,1-3H3;1H |
InChI Key |
NBYOMRPXTFIMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCON(C(=N)C)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethoxyacetamidine monohydrochloride typically involves the reaction of diethoxyacetamidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethoxyacetamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Diethoxyacetamidine monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethoxyacetamidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with N,N-Diethoxyacetamidine monohydrochloride, differing primarily in substituents and functional groups:
N,N-Diethylacetamide (CAS 685-91-6)
- Structure : Features ethyl groups (-CH₂CH₃) instead of ethoxy groups on the nitrogen atoms.
- Key Differences : The absence of ethoxy groups reduces polarity and may lower solubility in aqueous media compared to the target compound.
2-Amino-N,N-Dimethylacetamide Hydrochloride (CAS 72287-77-5)
- Structure: Contains a primary amino group (-NH₂) and methyl substituents on the acetamide nitrogen.
- Properties : 100% purity, hygroscopic, and freely soluble in water .
Alachlor (CAS 15972-60-8)
Physicochemical and Functional Comparisons
The table below summarizes critical differences:
*Estimated molecular weight based on structural formula.
Reactivity and Solubility
- Ethoxy Groups: The ethoxy substituents in this compound likely increase hydrophilicity compared to alkyl-substituted analogs like N,N-Diethylacetamide, enhancing solubility in polar solvents such as water or ethanol. This property is critical for applications requiring aqueous-phase reactions .
- Hydrochloride Salt : The salt form improves stability and may reduce volatility, a trait observed in similar amidine hydrochlorides .
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